4-Methoxybenzoic acid

Descripción general

Descripción

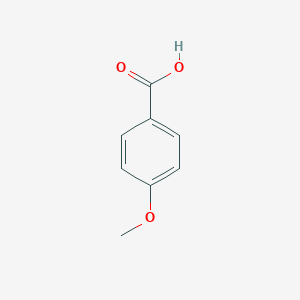

Ácido p-anísico: ácido 4-metoxibenzoico o ácido dracónico , es un compuesto orgánico con la fórmula molecular C8H8O3 . Es un sólido cristalino blanco que es insoluble en agua pero altamente soluble en alcoholes, éter y acetato de etilo . Este compuesto es uno de los isómeros del ácido anísico y se encuentra comúnmente en el anís .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El ácido p-anísico se puede sintetizar mediante la oxidación de varios precursores como anetol, anisaldehído o p-metoxiacetofenona . Un método común involucra la oxidación del p-anisaldehído usando arcilla orgánica como catalizador bajo irradiación de microondas . Este método es libre de solventes y exhibe quimioselectividad, asegurando que otros grupos funcionales permanezcan intactos .

Métodos de producción industrial: En entornos industriales, el ácido p-anísico se produce a menudo oxidando anetol usando una mezcla de acetato de cobalto tetrahidratado y acetato de manganeso tetrahidratado con ácido tungstofosfórico como co-promotor . Otro método involucra la oxidación del anetol con ozono en presencia de bisulfito de sodio, seguido de la adición de hidróxido de sodio y peróxido de hidrógeno .

Análisis De Reacciones Químicas

Tipos de reacciones: El ácido p-anísico experimenta varias reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución.

Reactivos y condiciones comunes:

Oxidación: El ácido p-anísico se puede sintetizar oxidando p-anisaldehído usando arcilla orgánica como catalizador.

Reducción: Las reacciones de reducción pueden convertir el ácido p-anísico en su alcohol correspondiente.

Sustitución: El grupo metoxilo en el anillo de benceno puede sufrir reacciones de sustitución electrófila.

Productos principales:

Oxidación: Produce ácido p-anísico a partir de p-anisaldehído.

Reducción: Produce alcohol 4-metoxibencílico.

Sustitución: Produce varios derivados sustituidos dependiendo de los reactivos utilizados.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

4-Methoxybenzoic acid has the molecular formula C₈H₈O₃, featuring a benzene ring substituted with a methoxy group at the para position relative to the carboxylic acid group. This specific arrangement enhances its nucleophilicity and reactivity in various chemical reactions, making it a valuable intermediate in organic synthesis.

Pharmaceutical Applications

In the pharmaceutical industry, this compound is primarily recognized for its role in synthesizing analgesics such as paracetamol. Its excellent reactivity allows it to participate in various synthetic pathways crucial for drug development.

Key Pharmaceutical Uses:

- Synthesis of Paracetamol : It serves as an essential intermediate in the production of paracetamol, leveraging its reactivity to form esters and amides.

- Drug Development : Its ability to undergo electrophilic substitution reactions facilitates the synthesis of various drug derivatives.

Material Science Applications

This compound is also significant in material science, particularly in the production of high-performance polymers and resins. It participates in polycondensation reactions that yield materials with enhanced durability and chemical resistance.

Key Material Science Uses:

- Polymer Production : Utilized in creating advanced materials for automotive and aerospace applications.

- Photostabilization : The compound's UV absorption characteristics make it suitable for use in materials exposed to intense light environments.

Biochemical Applications

Recent studies have highlighted the potential biochemical applications of this compound. For instance, it has been involved in research related to biocatalysis and metabolic pathways.

Biochemical Studies:

- Biocatalytic Reduction : Research indicates that certain fungal strains can reduce this compound to produce aldehydes and alcohols, showcasing its potential in biotransformation processes .

- Metabolite Analysis : It has been identified as a metabolite in various biological studies, contributing to understanding metabolic pathways .

Case Studies

- Synthesis of Paracetamol :

- Polymer Development :

- Biotransformation Research :

Mecanismo De Acción

El ácido p-anísico ejerce sus efectos a través de varios mecanismos:

Actividad antimicrobiana: Inhibe el crecimiento microbiano al interrumpir la integridad de la membrana celular.

Actividad antihemorrágica: Inhibe la agregación plaquetaria al suprimir la vía de señalización del receptor del ácido araquidónico en las superficies de las plaquetas.

Inhibición de la tirosinasa: Actúa como un inhibidor de la tirosinasa, inhibiendo eficazmente las reacciones de oxidación e hidroxilación catalizadas por la enzima.

Comparación Con Compuestos Similares

El ácido p-anísico es uno de los tres isómeros del ácido anísico, los otros son el ácido m-anísico (ácido 3-metoxibenzoico) y el ácido o-anísico (ácido 2-metoxibenzoico) . En comparación con el ácido acético, el ácido p-anísico es más ácido debido a la estabilización por resonancia de su base conjugada . Esto hace que el ácido p-anísico sea único en su comportamiento químico y aplicaciones.

Compuestos similares:

- Ácido m-anísico (ácido 3-metoxibenzoico)

- Ácido o-anísico (ácido 2-metoxibenzoico)

- Ácido acético

El ácido p-anísico destaca por su mayor acidez y su amplia gama de aplicaciones en diversos campos.

Actividad Biológica

4-Methoxybenzoic acid, also known as anisic acid, is an aromatic carboxylic acid with significant biological activities. This compound has been investigated for its potential therapeutic effects, particularly in cancer treatment, antioxidant properties, and applications in cosmetics and food preservation. This article synthesizes current research findings on the biological activity of this compound, highlighting its efficacy against various cancer cell lines, its role as an antioxidant, and its applications in dermatology.

- Chemical Formula: C9H10O3

- Molecular Weight: 166.18 g/mol

- Structure: Contains a methoxy group (-OCH3) at the para position of the benzoic acid.

Anticancer Activity

Research has demonstrated that this compound exhibits potent anticancer properties. Notably, it has been shown to inhibit the proliferation of several cancer cell lines:

| Cancer Cell Line | IC50 (µM) | Comparison with Veratric Acid |

|---|---|---|

| Human leukemia (MV4-11) | 21.1 | 19-38 times more active |

| Breast (MCF-7) | 20.7 | |

| Colon (LoVo) | 16.7 |

In studies involving the conjugation of this compound with phosphatidylcholine, it was found that these compounds exhibited enhanced anticancer activity compared to their free forms, suggesting that lipophilization may improve their bioavailability and efficacy against resistant cancer types .

The mechanism by which this compound exerts its anticancer effects involves:

- Cell Cycle Arrest: Treatment with phospholipid-conjugated forms of the acid resulted in cell cycle arrest in the G0/G1 phase in MV4-11 cells.

- Reduced Proliferation: A significant decrease in the percentage of cells in the S phase was observed after treatment, indicating an effective inhibition of cell division .

Antioxidant Properties

This compound has been recognized for its antioxidant capabilities. A study evaluated its protective effects against oxidative stress-induced damage in animal models:

- Model Used: Testosterone-induced benign prostatic hyperplasia (BPH) in Wistar rats.

- Findings: The compound demonstrated significant antioxidant activity, mitigating oxidative stress markers and improving overall health parameters in treated rats .

Cosmetic and Dermatological Applications

Due to its antimicrobial properties and ability to stabilize formulations, this compound is increasingly utilized in cosmetic products:

- Functions: Acts as a masking agent and aroma component while providing anti-inflammatory effects.

- Applications: Effective against specific pathogenic germs in skin-care formulations, enhancing product stability and safety .

Case Studies and Comparative Research

Several studies have documented the effectiveness of this compound across various applications:

- Antiproliferative Effects: In vitro studies showed that conjugated forms of this compound were significantly more effective against cancer cell lines than their unmodified counterparts.

- Toxicity Assessments: Comparative toxicity studies indicated that while the compound effectively inhibited cancer cell proliferation, it exhibited low toxicity towards normal fibroblast cells (BALB/3T3), suggesting a favorable therapeutic index .

Propiedades

IUPAC Name |

4-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c1-11-7-4-2-6(3-5-7)8(9)10/h2-5H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEYHEAKUIGZSGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

52509-81-6 (potassium), 536-45-8 (sodium), 73424-02-9 (copper+2), 536-45-8 (sodium anisate salt/solvate) | |

| Record name | p-Anisic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100094 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4059205 | |

| Record name | 4-Anisic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] Beige powder; [Sigma-Aldrich MSDS], Solid, white crystals with practically no odour | |

| Record name | p-Anisic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16361 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | p-Anisic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001101 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 4-Methoxybenzoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/719/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

0.53 mg/mL at 37 °C, soluble in boiling water, organic solvents, freely soluble (in ethanol) | |

| Record name | P-Anisic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02795 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | p-Anisic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001101 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 4-Methoxybenzoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/719/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.0015 [mmHg] | |

| Record name | p-Anisic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16361 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

100-09-4, 1335-08-6 | |

| Record name | 4-Methoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100-09-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Anisic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100094 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anisic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001335086 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | P-Anisic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02795 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | p-Anisic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32742 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-Anisic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7926 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 4-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Anisic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-anisic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.562 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-ANISIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4SB6Y7DMM3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | p-Anisic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001101 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

185 °C | |

| Record name | P-Anisic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02795 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | p-Anisic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001101 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 4-Methoxybenzoic acid?

A1: The molecular formula of this compound is C8H8O3 and its molecular weight is 152.15 g/mol.

Q2: What spectroscopic techniques are used to characterize this compound?

A2: Common spectroscopic techniques employed for characterization include:

- Nuclear Magnetic Resonance (NMR): Both 1D and 2D NMR experiments are used to determine the structure and configuration. []

- Infrared Spectroscopy (IR): Provides information about functional groups present in the molecule. [, , ]

- Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation pattern of the compound. [, , ]

- Ultraviolet-Visible Spectroscopy (UV-Vis): Provides information about the electronic transitions within the molecule, often used for identification and quantification. [, , ]

Q3: Does this compound exhibit any biological activity?

A3: Yes, this compound has demonstrated various biological activities, including:

- Growth Inhibitory Activity: It inhibits lettuce seedling growth by affecting both root and shoot elongation. []

- Nematocidal Activity: It shows potential for controlling Meloidogyne species, particularly in ester form, by disrupting their host-finding process. [, ]

- Antileishmanial Activity: Certain derivatives, like the ester formed with 3,5-bis(3-methyl-2-butenyl)-4-methoxybenzoic acid, exhibit antileishmanial activity. []

- Antioxidant Activity: Studies suggest potential antioxidant properties, particularly when found in extracts of certain plants like Lepidagathis keralensis. []

Q4: Are there any known applications of this compound in pharmaceuticals?

A4: While not a direct pharmaceutical itself, this compound serves as a key building block for synthesizing various pharmaceutical compounds and acts as a metabolite of certain drugs:

- Phytoalexin Analogue Synthesis: Used in synthesizing Dianthalexin and Dianthramide A, compounds with potential therapeutic applications. []

- Verproside Metabolite: Identified as a metabolite of Verproside, a drug with anti-inflammatory and other beneficial properties. []

Q5: How does the position of the methoxy group affect the reactivity of methoxybenzoic acids?

A5: The position of the methoxy group significantly influences the reactivity of methoxybenzoic acids in reactions like O-demethylation. Studies show that:

- Eubacterium limosum and Acetobacterium woodii preferentially demethylate 3-methoxybenzoic acid, while exhibiting slower rates or no activity with this compound. [, ]

Q6: What is the role of this compound as a ligand in coordination chemistry?

A6: this compound can act as a ligand in coordination complexes:

- It coordinates with metal ions like copper(II) through its carboxylate group, forming coordination polymers with potential applications in desulfurization processes. []

- It can also coordinate with lanthanide ions like europium(III), forming luminescent complexes with potential applications in materials science. []

Q7: What is the role of this compound in material science?

A7: this compound has shown promise in material science applications:

- Poly(vinyl chloride) (PVC) Photostabilizer: Organotin complexes containing this compound can act as PVC photostabilizers, enhancing the material's resistance to degradation caused by UV radiation. []

Q8: Does this compound form co-crystals, and what are their properties?

A8: Yes, this compound forms co-crystals:

- Co-crystals with isonicotinamide exhibit a temperature-induced first-order displacive phase transition, making them of interest for studying solid-state transformations. []

- Co-crystals with 2,4-diamino-6-phenyl-1,3,5-triazine showcase distinct hydrogen-bonded assemblies and stacking interactions, offering insights into crystal engineering. []

Q9: What analytical techniques are used to quantify this compound?

A9: Various analytical methods are employed for quantification, including:

- High-Performance Liquid Chromatography (HPLC): Often used for separating, identifying, and quantifying this compound in complex mixtures. [, , ]

- Micellar Electrokinetic Chromatography (MEKC): A separation technique used to determine this compound in plant extracts and pharmaceutical preparations. []

- Gas Chromatography-Mass Spectrometry (GC-MS): Utilized for identifying and quantifying this compound in plant extracts and studying its thermal decomposition products. [, , ]

Q10: Are there any environmental concerns associated with this compound?

A10: While considered less toxic than other benzoic acid derivatives, its environmental impact requires further investigation. Some research suggests:

- This compound derivatives can be recalcitrant substrates for soil microorganisms, potentially affecting soil health and requiring efficient bioremediation strategies. []

Q11: What are some other areas of research involving this compound?

A11: Further research on this compound focuses on:

- Structure-Activity Relationship (SAR) Studies: Exploring the impact of structural modifications on its biological activity, potency, and selectivity, particularly for developing novel pharmaceuticals and pesticides. [, ]

- Computational Chemistry and Modeling: Utilizing simulations and calculations to understand its interactions with biological targets and predict its properties, aiding in drug design and material development. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.